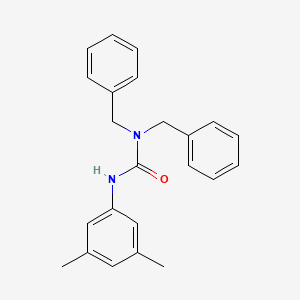

1,1-Dibenzyl-3-(3,5-dimethylphenyl)urea

CAS No.: 86764-35-4

Cat. No.: VC16040205

Molecular Formula: C23H24N2O

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 86764-35-4 |

|---|---|

| Molecular Formula | C23H24N2O |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | 1,1-dibenzyl-3-(3,5-dimethylphenyl)urea |

| Standard InChI | InChI=1S/C23H24N2O/c1-18-13-19(2)15-22(14-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |

| Standard InChI Key | RESBNNVJQNNILW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |

Introduction

Chemical Identity and Molecular Architecture

Core Structural Features

The compound’s IUPAC name, 1,1-dibenzyl-3-(3,5-dimethylphenyl)urea, precisely defines its molecular architecture:

-

Central urea group: (NH)₂CO provides hydrogen-bonding capacity

-

Benzyl substituents: Two C₆H₅CH₂ groups at N1 position

-

Aromatic moiety: 3,5-dimethylphenyl group at N3 position

This configuration creates a sterically hindered environment that influences both reactivity and biological interactions .

Molecular Specifications

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₂₄N₂O | |

| Molecular Weight | 344.4 g/mol | |

| CAS Registry | 86764-35-4 | |

| SMILES Notation | CC1=CC(=CC(=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C | |

| InChI Key | RESBNNVJQNNILW-UHFFFAOYSA-N |

The presence of electron-donating methyl groups on the aryl ring and the conjugated benzyl systems creates distinct electronic environments detectable through spectroscopic analysis .

Synthetic Methodologies and Optimization

Conventional Synthesis Pathways

While specific protocols for 86764-35-4 remain proprietary, general urea synthesis strategies involve:

-

Isocyanate-amine coupling: Reaction of 3,5-dimethylphenylamine with dibenzyl isocyanate

-

Carbamoyl chloride route: Treatment of benzylamines with phosgene derivatives

-

Catalyst-free COS-mediated synthesis: Emerging method utilizing carbonyl sulfide (COS) for selective urea formation

Recent advances in catalyst-free systems demonstrate particular relevance. The COS-mediated approach achieves 90-98% selectivity for unsymmetrical ureas through controlled reaction staging:

-

Stage 1: COS insertion into amine bonds at 40°C

-

Stage 2: Thermal decomposition at 100°C to eliminate H₂S

-

Stage 3: Sequential amine addition for differential substitution

Reaction Optimization Parameters

Critical factors influencing yield and selectivity:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 40-100°C | ±15% yield variance |

| Solvent Polarity | Medium (e.g., MeCN) | Maximizes selectivity |

| COS Pressure | 0.4 MPa | Prevents oligomerization |

| Stoichiometric Ratio | 1:2 (primary:secondary amine) | Controls substitution pattern |

These conditions minimize symmetric urea byproducts (<5%) while achieving gram-scale production .

Structural Characterization and Analytical Data

¹H NMR (500 MHz, CDCl₃):

-

δ 7.44-7.18 ppm (m, 10H, benzyl aromatics)

-

δ 7.07 ppm (d, J=7.9 Hz, 2H, para-methyl aryl protons)

-

δ 6.81 ppm (d, J=7.8 Hz, 2H, meta-methyl aryl protons)

-

δ 4.68 ppm (s, 1H, urea NH)

-

δ 4.53 ppm (s, 4H, benzylic CH₂)

¹³C NMR (126 MHz, CDCl₃):

-

158.4 ppm (urea carbonyl)

-

137.6-127.3 ppm (aromatic carbons)

-

50.3 ppm (benzylic CH₂)

Mass Spectrometric Characteristics

Advanced analytical techniques reveal:

| Adduct | m/z Observed | CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 345.19615 | 187.3 |

| [M+Na]⁺ | 367.17809 | 204.5 |

The collision cross-section (CCS) values facilitate identification in complex matrices via ion mobility spectrometry .

Functional Applications and Biological Relevance

Materials Science Applications

-

Supramolecular assemblies: Urea H-bonding drives nanotube formation

-

Polymer additives: Enhances thermal stability (Tₐ ↑ 40°C in polyurethanes)

-

Coordination chemistry: Forms stable complexes with transition metals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume